molecular formula C15H13ClN2O5S B2414718 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide CAS No. 895464-51-4

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide

Cat. No.: B2414718
CAS No.: 895464-51-4
M. Wt: 368.79
InChI Key: ADVIMSGFDAEPKW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a nitrophenyl ring, making it a versatile molecule in various fields of study.

Scientific Research Applications

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-(4-chlorophenyl)sulfonyl-N-(3-aminophenyl)propanamide.

    Substitution: Various sulfonamide derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitrophenyl group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIMSGFDAEPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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